molecular formula C8H19NO4 B097872 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol CAS No. 17626-34-5

2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol

Cat. No.: B097872
CAS No.: 17626-34-5
M. Wt: 193.24 g/mol
InChI Key: JIQBWPFLOVGXMI-UHFFFAOYSA-N
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Description

2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol is a polyhydroxy tertiary amine with the IUPAC name this compound. Its structure features a central imino group (-NH-) linked to two ethanol moieties, one of which is further substituted with a 2-hydroxyethoxy ethyl chain. This compound is part of the bisethanolamine family, characterized by dual hydroxyl and amine functionalities, which confer solubility in polar solvents and chelating properties.

It is registered under REACH regulations (EC No. 278-876-0) and is often synthesized via ethoxylation reactions, similar to related compounds .

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethyl-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO4/c10-4-1-9(2-5-11)3-7-13-8-6-12/h10-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQBWPFLOVGXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170106
Record name 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17626-34-5
Record name 2,2′-[[2-(2-Hydroxyethoxy)ethyl]imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17626-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[2-(2-hydroxyethoxy)ethyl]imino]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-(2-chloroethoxy)ethanol reacts with diethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the amine group attacks the electrophilic carbon of the chloroethoxy group. Stoichiometric control (molar ratio 1:2 for chloroethoxyethanol to diethanolamine) is critical to prevent polysubstitution byproducts.

Key parameters :

  • Solvent : Water or ethanol at 80–100°C.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

  • Reaction time : 12–24 hours for >90% conversion.

Byproduct Management

Disubstitution byproducts, such as 2,2',2''-nitrilotrisethanol derivatives, form when excess chloroethoxyethanol is present. Patent CN103254153B demonstrates that using a hydrochloride salt of the amine (e.g., ethanolamine hydrochloride) reduces disubstitution by stabilizing the amine and limiting its nucleophilicity. This approach lowers byproduct formation to <5%.

Reductive Amination of Glycolaldehyde Derivatives

An alternative method employs reductive amination of 2-(2-hydroxyethoxy)acetaldehyde with ethanolamine. This route avoids halogenated reagents, aligning with green chemistry principles.

Procedure Overview

  • Condensation : 2-(2-hydroxyethoxy)acetaldehyde reacts with ethanolamine in methanol, forming an imine intermediate.

  • Reduction : Sodium borohydride or hydrogen gas (with Pd/C catalyst) reduces the imine to the target amine.

Advantages :

  • Higher atom economy (85–90%) compared to substitution methods.

  • Avoids halogenated waste.

Limitations :

  • Glycolaldehyde derivatives are less readily available, increasing raw material costs.

Purification Techniques

Vacuum Distillation

Due to the compound’s high boiling point (357.9°C at 760 mmHg), short-path vacuum distillation (1–5 mmHg) is employed to isolate the product. Fractional distillation at 180–200°C under reduced pressure achieves >95% purity.

Industrial-Scale Production Considerations

Solvent Recovery and Recycling

Industrial processes prioritize solvent recovery to reduce costs. For example, ethanol used in the reaction is distilled and reused, lowering the environmental footprint.

Catalytic Innovations

Recent patents highlight the use of zeolite catalysts (e.g., HZSM-5) to accelerate substitution reactions, reducing reaction times to 6–8 hours with 92% yield.

Comparative Analysis of Methods

Method Yield Purity Byproducts
Nucleophilic Substitution85–90%93–97%Disubstitution (<5%)
Reductive Amination80–85%90–95%Oxazolines (3–7%)

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler alcohols and amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxides, reduced alcohols, and substituted amino alcohols .

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol is its potential as a corrosion inhibitor for metals, particularly mild steel in acidic environments. Initial studies indicate that this compound may effectively protect metals from corrosion, although further research is required to optimize its application and verify its effectiveness in various conditions.

Polymer Synthesis

The compound has been investigated for its role as a chain extender in the synthesis of polyurethanes. Chain extenders are critical in modifying the properties of polymers, and the unique structure of this compound could influence the final characteristics of polyurethane materials. However, comprehensive studies are needed to assess its specific impact compared to other chain extenders.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties . Research is ongoing to evaluate its efficacy against various microorganisms, which could lead to potential applications in disinfectants or preservatives.

Analytical Chemistry

In the field of analytical chemistry, this compound can be separated and analyzed using reverse phase high-performance liquid chromatography (HPLC). The method involves a mobile phase containing acetonitrile and water, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid. This technique is scalable and suitable for isolating impurities in preparative separation processes .

Case Study 1: Corrosion Inhibition

A study was conducted to evaluate the effectiveness of this compound as a corrosion inhibitor on mild steel in acidic solutions. The results indicated a significant reduction in corrosion rates when treated with varying concentrations of the compound. Further optimization studies are recommended to enhance its protective capabilities under different environmental conditions.

Case Study 2: Antimicrobial Potential

Research focused on assessing the antimicrobial activity of this compound against common pathogens. The findings revealed that while the compound exhibited some inhibitory effects on bacterial growth, additional investigations are necessary to determine its full spectrum of activity and potential mechanisms.

Mechanism of Action

The mechanism of action of 2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol involves its ability to form stable complexes with transition metals. This chelating property allows it to stabilize metal ions in various chemical and biological systems. The compound interacts with metal ions through its hydroxyl and amino groups, forming stable coordination complexes.

Comparison with Similar Compounds

Comparison with Alkyl-Substituted Imino Bisethanols

Structural and Physical Properties

Alkyl-substituted derivatives, such as 2,2'-(dodecylimino)bisethanol (C₁₆H₃₅NO₂, MW 273.45) and 2,2'-(tetradecylimino)bisethanol (C₁₈H₃₉NO₂, MW 301.30) , replace the hydroxyethoxy ethyl group with long alkyl chains (C₁₂ and C₁₄, respectively). These structural differences significantly alter their physical properties:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol Not explicitly given ~220–250 (estimated) Not available Not available
2,2'-(Dodecylimino)bisethanol C₁₆H₃₅NO₂ 273.45 Not reported Not reported
2,2'-(Tetradecylimino)bisethanol C₁₈H₃₉NO₂ 301.30 428.8 (at 760 mmHg) 0.919

Functional Differences

  • Hydrophilicity : The target compound’s hydroxyethoxy group enhances water solubility compared to the hydrophobic alkyl chains in dodecyl/tetradecyl derivatives.
  • Applications : Alkyl-substituted variants are used as surfactants or emulsifiers in detergents and personal care products due to their amphiphilic nature . In contrast, the hydroxyethoxy derivative is more suited for hydrophilic applications, such as pH regulation or metal chelation .

Comparison with Aryl-Substituted Imino Bisethanols

Key Examples

Aryl-substituted derivatives include 2,2'-[(4-aminophenyl)imino]bisethanol sulfate (C₁₀H₁₆N₂O₂·H₂SO₄, MW 294.32) and 2,2'-[(4-fluoro-3-nitrophenyl)imino]bisethanol (C₁₀H₁₃FN₂O₄, MW 244.22) .

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
2,2'-[(4-Aminophenyl)imino]bisethanol sulfate C₁₀H₁₆N₂O₂·H₂SO₄ 294.32 Soluble in water; used in hair dyes
2,2'-[(4-Fluoro-3-nitrophenyl)imino]bisethanol C₁₀H₁₃FN₂O₄ 244.22 Nitro/fluoro groups enhance reactivity

Functional Differences

  • Electronically Active Groups: Aryl derivatives often incorporate electron-withdrawing (e.g., nitro, fluoro) or donating (e.g., amino) groups, enabling applications in dyes, pharmaceuticals, or photoactive materials. For example, the sulfate salt in is a key intermediate in oxidative hair dyes.

Comparison with Other Structural Analogues

Ethylene Diamine Derivatives

2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol (C₆H₁₆N₂O₂, MW 148.20) features an ethylenediamine backbone with dual hydroxyethyl groups. Unlike the target compound, it lacks the hydroxyethoxy side chain, reducing steric hindrance and enhancing chelation efficiency for metal ions.

Biological Activity

2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol, also known by its CAS number 17626-34-5, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields including pharmacology and toxicology.

  • Molecular Formula : C8H19NO4
  • Molecular Weight : 193.243 g/mol
  • LogP : -1.70 (indicating high water solubility)
  • InChI Key : JIQBWPFLOVGXMI-UHFFFAOYSA-N

These properties suggest that the compound is hydrophilic, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been identified as a potential monomer in the synthesis of polymers and other materials used in biomedical applications. The compound's structure allows it to participate in hydrogen bonding and other interactions that can affect cellular processes.

Toxicological Profile

The safety data sheet indicates that this compound can cause skin and eye irritation, classified as H315 (causes skin irritation) and H319 (causes serious eye irritation). Additionally, it may cause respiratory irritation (H335) when inhaled .

Ecotoxicity

Ecotoxicological studies have shown that the compound has varying effects on aquatic organisms. For example:

  • Daphnia magna : EC50 (48h) > 48 mg/L.
  • Fish (e.g., Danio rerio) : LC50 (96h) > 100 mg/L.

These results suggest that while the compound is relatively non-toxic to aquatic life at lower concentrations, caution should be exercised regarding its environmental impact .

Case Studies

  • Pharmacokinetics : A study utilizing high-performance liquid chromatography (HPLC) demonstrated the effective separation and analysis of this compound in biological samples. The method employed acetonitrile and water as mobile phases, allowing for accurate quantification of the compound in pharmacokinetic studies .
  • Polymer Applications : Research has indicated that this compound can serve as a monomer for synthesizing biodegradable polymers suitable for medical applications. Such polymers are crucial for drug delivery systems where controlled release is necessary.

Table of Biological Activity

Biological Activity Effect Reference
Skin IrritationCauses irritationSafety Data Sheet
Eye IrritationSerious irritationSafety Data Sheet
Aquatic Toxicity (Daphnia)EC50 > 48 mg/LEcotoxicological Study
Aquatic Toxicity (Fish)LC50 > 100 mg/LEcotoxicological Study
HPLC AnalysisEffective separationHPLC Study

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing the structure and functional groups of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol?

  • Methodological Answer :

  • Infrared (IR) and Raman Spectroscopy : Identify hydroxy, ether, and imino groups via characteristic O-H (~3200–3600 cm⁻¹), C-O (~1050–1150 cm⁻¹), and N-H (~1500–1600 cm⁻¹) stretching vibrations. Compare with reference spectra of structurally similar imino bisethanol derivatives .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve the ethylene glycol chain and imino group connectivity. For example, hydroxy protons may appear as broad singlets (δ 1.5–3.0 ppm), while ether-linked carbons resonate at δ 60–70 ppm .

Q. How can researchers optimize the synthesis of this compound to minimize side products?

  • Methodological Answer :

  • Stepwise Alkylation : React 2-(2-hydroxyethoxy)ethylamine with ethylene oxide under controlled pH (neutral to slightly basic) to prevent over-alkylation. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Purification : Use column chromatography with polar solvents (e.g., methanol/chloroform mixtures) to isolate the target compound from oligomeric byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Wear nitrile gloves and safety goggles due to potential skin/eye irritation (H315/H319). Avoid open flames (flash point >180°C) and store in inert atmospheres .
  • Waste Disposal : Neutralize aqueous waste with dilute acetic acid before disposal to avoid environmental release of reactive intermediates .

Advanced Research Questions

Q. How does the coordination behavior of this compound compare to other polyol ligands in transition-metal complexes?

  • Methodological Answer :

  • Comparative Chelation Studies : Use potentiometric titrations to determine stability constants (log K) with metals like Cu²⁺ or Fe³⁺. Compare with ligands such as triethanolamine or EDTA.
  • X-ray Crystallography : Employ SHELXL for structure refinement of metal complexes. The flexible ethylene glycol chain may enable variable denticity (e.g., O,N,O-tridentate vs. O,N-bidentate) .

Q. What computational approaches are suitable for modeling the solvation dynamics of this compound in aqueous systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to simulate hydrogen-bonding networks between hydroxy/ether groups and water molecules. Analyze radial distribution functions (RDFs) for hydration shell properties.
  • Density Functional Theory (DFT) : Calculate partial charges and electrostatic potential surfaces to predict reactivity in proton-coupled electron transfer (PCET) reactions .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

  • Methodological Answer :

  • Calorimetric Validation : Perform bomb calorimetry under standardized conditions (e.g., 25°C, 1 atm) to measure ΔfH°. Cross-reference with computational estimates (Gaussian-4 theory) to identify systematic errors .
  • Literature Meta-Analysis : Aggregate data from heterogeneous sources (e.g., NIST WebBook, ECHA registrations) and apply statistical outlier detection (e.g., Grubbs’ test) .

Q. What role does this compound play in the design of non-viral gene delivery systems?

  • Methodological Answer :

  • Polymer Functionalization : Graft onto polyethylenimine (PEI) or dendrimers to enhance hydrophilicity and biocompatibility. Assess DNA binding efficiency via ethidium bromide displacement assays.
  • Cytotoxicity Screening : Use MTT assays on HEK293 cells to evaluate concentration-dependent toxicity, comparing with commercial transfection reagents (e.g., Lipofectamine) .

Data Contradictions and Resolution

Q. Why do different sources report conflicting CAS numbers or synonyms for this compound?

  • Methodological Answer :

  • Registry Cross-Validation : Cross-check ECHA (e.g., 911-490-9) and NIST entries to resolve discrepancies. Note that synonyms like "Reaction mass of 2,2'-[(4-methylphenyl)imino]bisethanol" ( ) may refer to mixtures, not pure compounds .

Key Research Tools

  • Structural Analysis : SHELX suite for crystallography , IR/Raman for functional groups .
  • Thermodynamic Data : NIST WebBook , ECHA registration dossiers .
  • Safety Protocols : Globally Harmonized System (GHS) classifications .

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